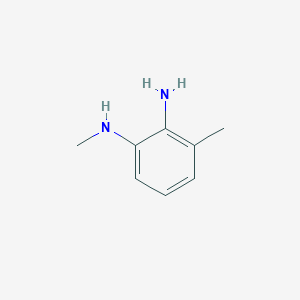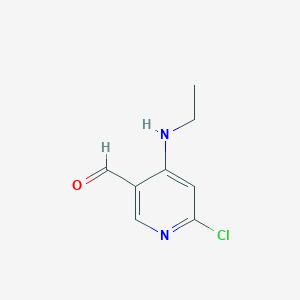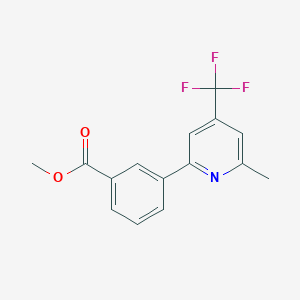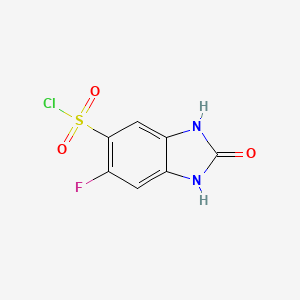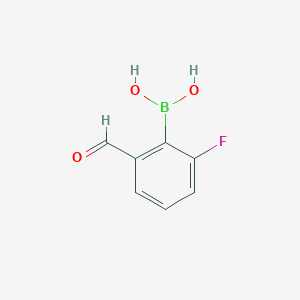
2-Fluoro-6-formylphenylboronic acid
Descripción general
Descripción
2-Fluoro-6-formylphenylboronic acid is a type of organoboron compound. It is used as a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . The molecular formula of this compound is C7H6BFO3 .
Synthesis Analysis
The synthesis of 2-Fluoro-6-formylphenylboronic acid involves several steps. It has been used in the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles via Suzuki-Miyaura coupling reactions . A study has also discussed the electron acceptor properties of fluorinated boronic species using both the acidity constant (pKa) and acceptor number (AN) in connection with their structural parameters .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-formylphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which also carries a formyl group and a fluorine atom .
Chemical Reactions Analysis
2-Fluoro-6-formylphenylboronic acid is involved in various chemical reactions. It is used as a reactant in Suzuki-Miyaura coupling reactions . The compound also exhibits unique properties when electron-deficient boronic centers merge with electron-withdrawing fluorine substituents .
Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-6-formylphenylboronic acid is 167.93 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 168.0394024 g/mol . The topological polar surface area of the compound is 57.5 Ų .
Aplicaciones Científicas De Investigación
Application in Oncology
- Specific Scientific Field: Oncology
- Summary of the Application: 2-Fluoro-6-formylphenylboronic acid has been studied for its potential use in experimental oncology, specifically in the treatment of ovarian cancer . It has been found to induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells .
- Methods of Application or Experimental Procedures: The antiproliferative activity of 2-Fluoro-6-formylphenylboronic acid was assessed in the A2780 ovarian cancer cell line using the SRB method (sulforhodamine B) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method after 72 hours of treatment . Further studies of the mechanism of action consisted of the influence of the compounds on cell cycle progression and apoptosis induction, which was assessed by flow cytometry, caspase-3 enzymatic activity, fluorescence microscopy, and western blot analysis .
- Results or Outcomes: 2-Fluoro-6-formylphenylboronic acid exhibited strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line . These events were accompanied by a mitotic catastrophe cell morphology and an increased percentage of aneuploid and tetraploid cells . Further experiments indicated that the compounds were phase cycle-specific agents since cells co-treated with hydroxyurea were less sensitive .
Application in Polymer Electrolytes
- Specific Scientific Field: Polymer Science
- Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
Application in Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Application in Polymer Electrolytes
- Specific Scientific Field: Polymer Science
- Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
Application in Organic Synthesis
Propiedades
IUPAC Name |
(2-fluoro-6-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLSAVAVMYTPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-formylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



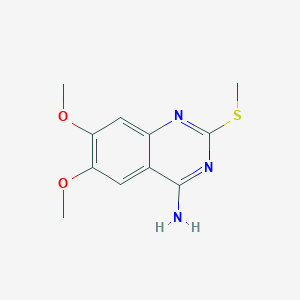
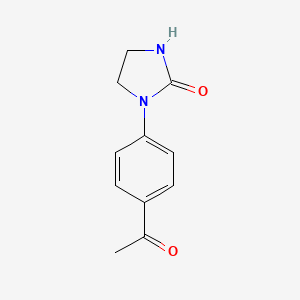
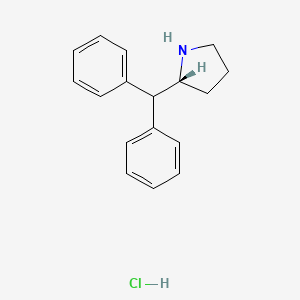
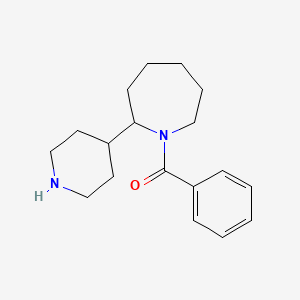
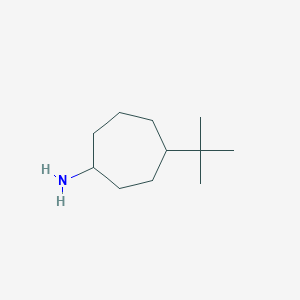
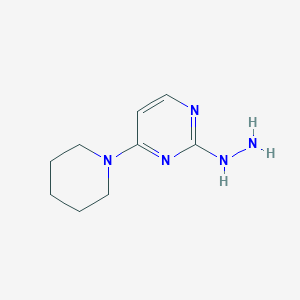
![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)
![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)
![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)
